4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Overview
Description
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound with the molecular formula C₇H₇ClN₂ and a molecular weight of 154.60 g/mol . This compound is characterized by a cyclopenta[d]pyrimidine ring system with a chlorine atom at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium ethoxide or sodium methoxide can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like t-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)₂) are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives can be formed depending on the reagents used.
Oxidation Products: Oxidation can yield compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Scientific Research Applications
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has a similar structure but with a methyl group at the 2-position.
2,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound has an additional chlorine atom at the 2-position.
Uniqueness
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBRTAZCGKXPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536367 | |
Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83942-13-6 | |
Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30536367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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